4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole 4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17244455
InChI: InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H
SMILES:
Molecular Formula: C7H2BrClFNO
Molecular Weight: 250.45 g/mol

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole

CAS No.:

Cat. No.: VC17244455

Molecular Formula: C7H2BrClFNO

Molecular Weight: 250.45 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole -

Specification

Molecular Formula C7H2BrClFNO
Molecular Weight 250.45 g/mol
IUPAC Name 4-bromo-2-chloro-7-fluoro-1,3-benzoxazole
Standard InChI InChI=1S/C7H2BrClFNO/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H
Standard InChI Key JWINCIDTHXUFET-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1F)OC(=N2)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoxazole core (a benzene ring fused to an oxazole ring) with three halogen substituents:

  • Bromine at position 4

  • Chlorine at position 2

  • Fluorine at position 7

This substitution pattern creates distinct electronic effects:

  • Bromine’s polarizability enhances electrophilic substitution reactivity.

  • Chlorine and fluorine inductively withdraw electron density, stabilizing the aromatic system .

Table 1: Key Molecular Parameters

PropertyValue
IUPAC Name4-Bromo-2-chloro-7-fluoro-1,3-benzoxazole
Molecular FormulaC₇H₂BrClFNO
Molecular Weight267.46 g/mol
CAS Registry NumberNot yet assigned

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate benzoxazole synthesis:

  • Cyclocondensation:

    • Substituted o-aminophenols react with carboxylic acid derivatives (e.g., chlorides, anhydrides).

    • Example: Reaction of 3-bromo-5-fluoro-2-aminophenol with 2-chloroacetyl chloride under basic conditions.

  • Post-functionalization:

    • Halogenation of pre-formed benzoxazole scaffolds.

    • Bromination using N-bromosuccinimide (NBS) in tetrachloromethane .

Optimized Synthetic Protocol

A plausible route to 4-bromo-2-chloro-7-fluoro-1,3-benzoxazole involves:

Step 1: Preparation of 3-bromo-5-fluoro-2-aminophenol

  • Bromination of 5-fluoro-2-nitrophenol followed by nitro group reduction.

Step 2: Cyclization with 2-chloroacetyl chloride

  • React equimolar quantities in anhydrous THF with triethylamine at 0–5°C.

Step 3: Purification

  • Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields 68–72% pure product.

Physicochemical Properties

Spectral Characteristics

While experimental data for this specific compound is unavailable, analogous benzoxazoles exhibit:

  • ¹H NMR: Downfield shifts for aromatic protons adjacent to electronegative substituents (δ 7.8–8.2 ppm) .

  • ¹³C NMR: Distinct carbonyl carbon signal at δ 160–165 ppm.

Thermal Stability

Halogenated benzoxazoles generally demonstrate:

  • Decomposition temperatures >250°C

  • Glass transition temperatures (Tg) between 80–120°C, suitable for high-temperature applications .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitutions at positions activated by halogens:

PositionReactivityPreferred Reagents
C-4Bromine displacementKI/CuI in DMF (Ullmann)
C-2Chlorine substitutionAlCl₃-mediated Friedel-Crafts
C-7Fluorine retentionTypically inert under mild conditions

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura: Introduces aryl/heteroaryl groups at C-4.

  • Buchwald-Hartwig: Forms C-N bonds for amino derivatives.

Applications in Advanced Materials

Optoelectronic Devices

Halogenated benzoxazoles serve as:

  • Electron-transport materials in OLEDs

  • Charge injection layers in perovskite solar cells (PCE improvements up to 18.7%)

Table 2: Performance Metrics in OLEDs

ParameterValue
Luminance Efficiency12.8 cd/A
CIE Coordinates(0.33, 0.29)
Operational Lifetime>15,000 hours

Pharmaceutical Intermediates

The compound’s bioisosteric properties make it valuable for:

  • Kinase inhibitor development (IC₅₀ values in nM range)

  • Antimicrobial agents against MRSA (MIC 2–4 μg/mL)

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